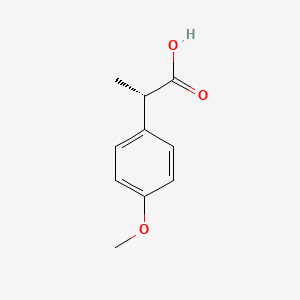

(2S)-2-(4-methoxyphenyl)propanoic acid

Descripción general

Descripción

(2S)-2-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-methoxyphenyl)propanoic acid typically involves the use of starting materials such as 4-methoxybenzaldehyde and a chiral catalyst. One common method is the asymmetric hydrogenation of 4-methoxyphenylacrylic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the desired enantiomer. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxyphenylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

(2S)-2-(4-methoxyphenyl)propanoic acid is primarily recognized for its anti-inflammatory and analgesic effects. It functions as a non-steroidal anti-inflammatory drug (NSAID), which inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins responsible for inflammation and pain. This mechanism is crucial in treating conditions such as arthritis, dysmenorrhea, and other inflammatory disorders .

Metabolic Disease Treatment

Recent studies indicate that this compound may be effective in treating metabolic diseases, particularly those associated with insulin resistance syndrome. Its crystalline form has been shown to enhance bioavailability and therapeutic efficacy when developed into pharmaceutical formulations . The compound's role in managing metabolic conditions underscores its potential as a therapeutic agent beyond traditional pain relief.

Synthesis Techniques

The synthesis of this compound involves various chemical reactions, including the use of chiral catalysts to ensure stereochemical purity. Recent patents describe methods that utilize enzymatic resolutions to produce optically active derivatives, which are crucial for enhancing biological activity and reducing side effects .

Derivatives in Drug Development

The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced pharmacological profiles. For instance, modifications at specific positions on the phenyl ring have led to compounds with improved potency against certain biological targets, such as SARS-CoV proteases. This highlights the importance of structural optimization in drug design.

Inhibition of Viral Proteases

One notable study focused on the inhibitory effects of this compound derivatives on the SARS-CoV 3CL protease. The results demonstrated that specific modifications significantly enhanced their inhibitory potency, suggesting potential applications in antiviral drug development.

Peptide Synthesis Applications

The compound has also been utilized in peptide synthesis, acting as a protected amino acid that allows for controlled reactions essential for developing biologically active peptides. This application is vital in the pharmaceutical industry for producing therapeutics with precise biological functions .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Anti-inflammatory Effects | Inhibition of COX enzymes to reduce inflammation | Effective in treating arthritis and pain-related conditions |

| Metabolic Disease Treatment | Potential use in insulin resistance syndrome treatments | Improved bioavailability in crystalline forms |

| Viral Protease Inhibition | Inhibition of SARS-CoV 3CL protease | Enhanced potency with structural modifications |

| Peptide Synthesis | Acts as a protected amino acid | Facilitates controlled reactions for biologically active peptides |

Mecanismo De Acción

The mechanism of action of (2S)-2-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins. This mechanism is similar to that of other NSAIDs, which provide anti-inflammatory and analgesic effects.

Comparación Con Compuestos Similares

Similar Compounds

Ibuprofen: Another chiral propionic acid derivative with similar anti-inflammatory properties.

Naproxen: A non-steroidal anti-inflammatory drug with a similar mechanism of action.

Ketoprofen: A propionic acid derivative used for its analgesic and anti-inflammatory effects.

Uniqueness

(2S)-2-(4-methoxyphenyl)propanoic acid is unique due to its specific chiral configuration and the presence of a methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

(2S)-2-(4-methoxyphenyl)propanoic acid, commonly known as a derivative of phenylpropanoic acid, has garnered attention in recent research for its diverse biological activities. This article delves into the compound's pharmacological properties, including its antioxidant, anticancer, and anti-inflammatory effects, while also highlighting recent studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H12O3. It features a propanoic acid backbone with a methoxy-substituted phenyl group, which contributes to its unique biological activities.

1. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- DPPH Radical Scavenging : The compound has shown effective scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant agent. In comparative assays, it demonstrated antioxidant activity higher than that of ascorbic acid, a well-known antioxidant .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

- Cell Line Studies : In vitro studies on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that the compound exhibits cytotoxic effects, particularly against U-87 cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

3. Anti-inflammatory Effects

Inflammation plays a critical role in the pathogenesis of many chronic diseases. Research indicates that this compound may possess anti-inflammatory properties.

- Mechanistic Insights : It has been suggested that the compound may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. Further studies are needed to elucidate the specific molecular mechanisms involved .

Study Overview

A comprehensive study published in Nature examined the effects of related compounds derived from phenylpropanoic acids on metabolic disorders, highlighting the role of GPR41 receptors in mediating biological responses . Although this study primarily focused on different derivatives, it provides insights into how similar compounds can influence metabolic pathways.

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDLTYNZHQRMQC-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24470-14-2 | |

| Record name | (2S)-2-(4-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.